molecular formula C19H19ClFNO B1359607 3-Chloro-4-fluoro-3'-piperidinomethyl benzophenone CAS No. 898793-28-7

3-Chloro-4-fluoro-3'-piperidinomethyl benzophenone

Cat. No.: B1359607
CAS No.: 898793-28-7
M. Wt: 331.8 g/mol
InChI Key: HGHUSDJDRSWVRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-fluoro-3’-piperidinomethyl benzophenone is an organic compound with the molecular formula C19H19ClFNO It is a derivative of benzophenone, featuring a piperidine ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-3’-piperidinomethyl benzophenone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzophenone Derivative: The initial step involves the preparation of a benzophenone derivative through Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Halogenation: The benzophenone derivative is then subjected to halogenation using reagents such as chlorine and fluorine sources under controlled conditions to introduce the chloro and fluoro substituents.

    Piperidinomethylation: The final step involves the introduction of the piperidinomethyl group. This can be achieved by reacting the halogenated benzophenone with piperidine in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of 3-Chloro-4-fluoro-3’-piperidinomethyl benzophenone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-3’-piperidinomethyl benzophenone can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding hydroxy derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted benzophenone derivatives.

    Oxidation Products: Oxidized forms of the benzophenone ring.

    Reduction Products: Reduced forms of the benzophenone ring or the piperidine moiety.

    Hydrolysis Products: Hydroxy derivatives of the benzophenone.

Scientific Research Applications

3-Chloro-4-fluoro-3’-piperidinomethyl benzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-3’-piperidinomethyl benzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluoro-3’-aminomethyl benzophenone: Similar structure but with an amino group instead of a piperidinomethyl group.

    3-Chloro-4-fluoro-3’-methyl benzophenone: Similar structure but with a methyl group instead of a piperidinomethyl group.

    3-Chloro-4-fluoro-3’-hydroxymethyl benzophenone: Similar structure but with a hydroxymethyl group instead of a piperidinomethyl group.

Uniqueness

3-Chloro-4-fluoro-3’-piperidinomethyl benzophenone is unique due to the presence of the piperidinomethyl group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO/c20-17-12-16(7-8-18(17)21)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHUSDJDRSWVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643150
Record name (3-Chloro-4-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-28-7
Record name (3-Chloro-4-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.